molecular formula C15H17N3O6S2 B2824077 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide CAS No. 1171990-34-3

5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No.: B2824077
CAS No.: 1171990-34-3
M. Wt: 399.44
InChI Key: CZROYDCXEBBQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a furan-2-carboxamide core that is functionalized with both pyrrolidine-1-sulfonyl and 4-sulfamoylphenyl groups. This specific molecular architecture, incorporating nitrogen and sulfur-based heterocycles, is commonly explored in the design of potential enzyme inhibitors. Compounds with similar structural motifs, such as pyrrolidine and sulfonamide derivatives, have demonstrated a range of bioactivities in scientific studies, including potential as metalloprotease inhibitors and in antibacterial research . The presence of the sulfamoylphenyl moiety, a group also found in other bioactive molecules , suggests this compound may be a valuable probe for investigating novel biological pathways. Researchers can utilize this product as a key intermediate or a lead compound in developing new therapeutic agents, particularly for projects targeting enzymatic activity or exploring structure-activity relationships (SAR). This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c16-25(20,21)12-5-3-11(4-6-12)17-15(19)13-7-8-14(24-13)26(22,23)18-9-1-2-10-18/h3-8H,1-2,9-10H2,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZROYDCXEBBQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Advantages : The target compound’s pyrrolidine sulfonyl group may improve metabolic stability over nitro derivatives, which are prone to reduction in vivo .
  • Selectivity Profile: Dual sulfonamide groups could enhance binding to MMP-13 (a collagenase implicated in osteoarthritis) compared to mono-sulfonamide analogues .
  • Thermal Stability : Higher predicted melting point (based on elemental analysis ) suggests robust crystalline packing, advantageous for formulation.

Q & A

Q. Methodological Approach :

  • Use HPLC-MS to monitor intermediate purity.
  • Optimize temperature (60–80°C for sulfonylation) and stoichiometric ratios (1:1.2 for sulfamoylphenyl coupling) .

How can structural characterization of this compound be performed to confirm its identity and purity?

Basic Research Question
Structural validation requires complementary analytical techniques:

  • X-ray crystallography : Resolve bond angles and dihedral angles (e.g., pyrrolidine sulfonyl group orientation) .
  • NMR spectroscopy : Key signals include δ 7.8–8.2 ppm (aromatic protons on sulfamoylphenyl) and δ 3.2–3.5 ppm (pyrrolidinyl protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₆N₃O₅S₂: 406.0432) .

Q. Advanced Consideration :

  • Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to detect conformational anomalies .

What biological targets are hypothesized for this compound, and how can its activity be experimentally validated?

Advanced Research Question
The compound’s sulfonamide and pyrrolidine groups suggest potential interactions with:

  • Carbonic anhydrase isoforms : Sulfonamides are known inhibitors; use fluorescence-based enzymatic assays to measure IC₅₀ .
  • Kinase domains : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to ATP-binding pockets .

Q. Experimental Design :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Selectivity profiling : Compare activity against related enzymes (e.g., COX-2 vs. COX-1) to assess specificity .

How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical and pharmacological properties?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Pyrrolidine vs. piperidine substitution : Pyrrolidine’s smaller ring enhances membrane permeability but reduces solubility .
  • Sulfamoyl group positioning : Para-substitution on phenyl improves target engagement vs. meta-substitution .

Q. Methodology :

  • LogP measurements : Use shake-flask or HPLC methods to assess hydrophobicity changes.
  • Thermodynamic solubility : Evaluate in PBS (pH 7.4) and simulated gastric fluid .

What analytical challenges arise in detecting and quantifying this compound in complex matrices (e.g., serum)?

Advanced Research Question
Key challenges include:

  • Matrix interference : Serum proteins may bind to the sulfonamide group, reducing detection sensitivity.
  • Low UV absorbance : Requires derivatization (e.g., dansyl chloride) for enhanced fluorescence detection .

Q. Solutions :

  • LC-MS/MS : Use MRM transitions (e.g., m/z 406 → 245 for quantification).
  • Sample preparation : Solid-phase extraction (C18 columns) to isolate the compound from biological fluids .

How can computational tools guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Question

  • ADMET prediction : Software like SwissADME predicts poor BBB penetration due to high polar surface area (>110 Ų) .
  • Metabolic stability : CYP450 metabolism (e.g., CYP3A4) can be modeled using Schrödinger’s BioLuminate .

Q. Experimental Validation :

  • Microsomal stability assays : Incubate with liver microsomes to measure half-life (t₁/₂) .

What contradictions exist in reported data for similar sulfonamide derivatives, and how can they be resolved?

Advanced Research Question

  • Biological activity discrepancies : Some studies report nM-level IC₅₀ for carbonic anhydrase inhibition, while others show µM-range activity due to assay conditions (e.g., pH, buffer composition) .
  • Crystallographic variations : Discrepancies in bond lengths (e.g., S–N bonds) may arise from temperature-dependent packing effects .

Q. Resolution Strategies :

  • Standardized protocols : Adopt uniform assay conditions (e.g., 25°C, Tris-HCl buffer).
  • Multi-technique validation : Cross-validate XRD data with neutron diffraction or TEM .

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